

# Application Notes and Protocols for In Vivo Mouse Studies with PF-4136309

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-4136309

Cat. No.: B610031

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PF-4136309**, also known as INCB8761, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).<sup>[1]</sup> The CCL2/CCR2 signaling axis is a critical pathway in the tumor microenvironment, playing a key role in the recruitment of immunosuppressive myeloid cells such as tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (M-MDSCs). These cells contribute to tumor progression, metastasis, and resistance to therapy. By blocking the CCL2/CCR2 pathway, **PF-4136309** inhibits the migration of these immunosuppressive cells into the tumor, thereby modulating the tumor microenvironment and potentially enhancing anti-tumor immunity.<sup>[2][3][4]</sup> Preclinical studies in mouse models of pancreatic cancer have demonstrated that **PF-4136309** can inhibit tumor growth and reduce metastasis.<sup>[2]</sup>

These application notes provide a detailed overview of the experimental protocols for in vivo mouse studies with **PF-4136309**, based on publicly available data. The information is intended to guide researchers in designing and executing their own preclinical studies to evaluate the efficacy and mechanism of action of this compound.

## Data Presentation

### Table 1: In Vitro Potency of PF-4136309

| Assay                | Species | IC50 (nM) |
|----------------------|---------|-----------|
| CCR2 Binding         | Human   | 5.2       |
| Mouse                | 17      |           |
| Rat                  | 13      |           |
| Chemotaxis           | Human   | 3.9       |
| Mouse                | 16      |           |
| Rat                  | 2.8     |           |
| Calcium Mobilization | -       | 3.3       |
| ERK Phosphorylation  | -       | 0.5       |

**Table 2: Pharmacokinetic Parameters of PF-4136309**

| Species  | Dose          | Route | Tmax (h)      | Half-life (h) | Oral Bioavailability (%) |
|----------|---------------|-------|---------------|---------------|--------------------------|
| Rat      | 2 mg/kg       | IV    | -             | 2.5           | -                        |
| 10 mg/kg | PO            | 1.2   | -             | 78            |                          |
| Dog      | 2 mg/kg       | IV    | -             | 2.4           | -                        |
| 10 mg/kg | PO            | 0.25  | -             | 78            |                          |
| Mouse    | Not Specified | PO    | Not Specified | Not Specified | 47                       |

**Table 3: Summary of In Vivo Efficacy Studies of PF-4136309 in Mouse Models of Pancreatic Cancer**

| Mouse Model                               | Treatment Regimen                                          | Key Findings                                                                                                                                                                                                                                                                                                      | Reference                                       |
|-------------------------------------------|------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------|
| Orthotopic Pancreatic Cancer              | PF-4136309 (100 mg/kg, s.c., b.i.d.)                       | <ul style="list-style-type: none"><li>- Decreased circulating inflammatory monocytes</li><li>- Increased inflammatory monocytes in bone marrow</li><li>- Depletion of inflammatory monocytes and macrophages in the primary tumor and premetastatic liver</li><li>- Reduced tumor growth and metastasis</li></ul> | Sanford et al., 2013[2]                         |
| Pulmonary Metastasis of Pancreatic Cancer | PF-4136309 (10 mg/kg, i.v.) + Gemcitabine (20 mg/kg, i.v.) | <ul style="list-style-type: none"><li>- Potent anti-tumor efficacy</li></ul>                                                                                                                                                                                                                                      | (Data from a study on PGEM/PF-4136309 micelles) |

## Signaling Pathway and Experimental Workflow



[Click to download full resolution via product page](#)

Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of **PF-4136309**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for in vivo efficacy studies of **PF-4136309**.

## Experimental Protocols

### Protocol 1: Orthotopic Pancreatic Cancer Mouse Model

This protocol is based on the methodology described in studies evaluating the effect of CCR2 inhibition on pancreatic cancer.

#### 1. Animal Model:

- Species: Mouse
- Strain: C57BL/6 (immunocompetent)

**2. Cell Line:**

- A syngeneic murine pancreatic cancer cell line, such as KPC (derived from KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre mice) or Pan02.

**3. Tumor Implantation:**

- Culture the selected pancreatic cancer cells in appropriate media.
- Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of  $1 \times 10^7$  cells/mL. Keep the cell suspension on ice.
- Anesthetize C57BL/6 mice.
- Make a small incision in the left abdominal flank to expose the pancreas.
- Slowly inject 10-20  $\mu$ L of the cell suspension ( $1-2 \times 10^5$  cells) into the head or tail of the pancreas using an insulin syringe.
- Close the incision with sutures or surgical clips.
- Allow tumors to establish for 2 days before starting treatment.

**4. Formulation and Administration of **PF-4136309**:**

- Formulation: While the exact vehicle used in the primary reference is not specified, a common vehicle for subcutaneous injection of small molecules is a solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween® 80 in sterile water. It is recommended to perform a formulation screen to ensure solubility and stability.
- Dose: 100 mg/kg body weight.
- Administration Route: Subcutaneous (s.c.) injection.
- Frequency: Twice daily (b.i.d.).
- Control Group: Administer the vehicle solution to the control group using the same volume, route, and frequency.

## 5. Monitoring and Endpoint Analysis:

- Monitor animal health and body weight 2-3 times per week.
- Monitor tumor growth via non-invasive imaging (e.g., high-resolution ultrasound) if available.
- After a predetermined treatment period (e.g., 2-4 weeks), euthanize the mice.
- Primary Tumor Analysis:
  - Excise and weigh the primary pancreatic tumor.
  - Process a portion of the tumor for flow cytometry to analyze immune cell infiltration.
  - Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., for F4/80 to detect macrophages).
- Metastasis Analysis:
  - Harvest the liver and lungs and visually inspect for metastatic nodules.
  - Fix tissues for histological confirmation of metastases.
- Pharmacodynamic Analysis:
  - Collect peripheral blood via cardiac puncture for complete blood counts and flow cytometry to quantify circulating inflammatory monocytes.
  - Flush one femur and tibia to collect bone marrow for flow cytometry analysis of myeloid progenitor cells and inflammatory monocytes.

## Protocol 2: Pulmonary Metastasis Model

This protocol is designed to assess the effect of **PF-4136309** on the metastatic seeding and growth of pancreatic cancer cells in the lungs.

### 1. Animal Model and Cell Line:

- Same as in Protocol 1.

**2. Tumor Cell Injection:**

- Prepare a single-cell suspension of the pancreatic cancer cell line in sterile PBS at a concentration of  $1 \times 10^6$  cells/100  $\mu$ L.
- Inject 100  $\mu$ L of the cell suspension into the lateral tail vein of C57BL/6 mice.

**3. Formulation and Administration of **PF-4136309**:**

- Formulation: For intravenous administration, **PF-4136309** can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. A formulation screen is recommended.
- Dose: 10 mg/kg body weight.
- Administration Route: Intravenous (i.v.) injection.
- Frequency: As per the experimental design, for example, on days 10, 14, and 18 post-tumor cell injection.
- Combination Therapy: This model can be used to evaluate **PF-4136309** in combination with other agents, such as Gemcitabine (e.g., 20 mg/kg, i.v.).
- Control Group: Administer the vehicle solution to the control group.

**4. Monitoring and Endpoint Analysis:**

- Monitor animal health and body weight regularly.
- At the end of the study (e.g., day 20), euthanize the mice.
- Harvest the lungs.
- Visually count the number of metastatic nodules on the lung surface.
- Fix the lungs in Bouin's solution for better visualization of nodules or in 10% neutral buffered formalin for histological analysis to confirm the presence of micrometastases.

## Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells

This protocol provides a general framework for the analysis of myeloid cell populations in the tumor, peripheral blood, and bone marrow.

### 1. Sample Preparation:

- **Tumor:** Mince the tumor tissue and digest using a tumor dissociation kit (e.g., containing collagenase and DNase) according to the manufacturer's instructions to obtain a single-cell suspension. Filter the suspension through a 70  $\mu$ m cell strainer.
- **Peripheral Blood:** Collect blood in EDTA-containing tubes. Lyse red blood cells using an RBC lysis buffer.
- **Bone Marrow:** Flush the femur and tibia with PBS. Create a single-cell suspension by passing the marrow through a 70  $\mu$ m cell strainer. Lyse red blood cells.

### 2. Staining:

- Count the cells and resuspend in FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain with a cocktail of fluorescently-conjugated antibodies. A representative panel for identifying inflammatory monocytes and macrophages could include:
  - CD45 (pan-leukocyte marker)
  - CD11b (myeloid marker)
  - Ly6C (inflammatory monocyte marker)
  - Ly6G (granulocyte marker, to exclude neutrophils)
  - F4/80 (macrophage marker)

- MHC Class II (activation marker)
- CD206 (M2-like macrophage marker)
- Include a viability dye to exclude dead cells from the analysis.

### 3. Data Acquisition and Analysis:

- Acquire samples on a flow cytometer.
- Analyze the data using appropriate software. A general gating strategy would be:
  - Gate on singlets.
  - Gate on live cells.
  - Gate on CD45+ leukocytes.
  - From the CD45+ population, gate on CD11b+ myeloid cells.
  - Within the CD11b+ gate, identify inflammatory monocytes (Ly6C-high, Ly6G-negative) and macrophages (F4/80+).
  - Further characterize macrophages based on the expression of markers like MHC Class II and CD206.

## Conclusion

The provided application notes and protocols offer a comprehensive guide for conducting *in vivo* mouse studies with the CCR2 antagonist **PF-4136309**. These methodologies, derived from published preclinical research, can be adapted to investigate the therapeutic potential of **PF-4136309** in various cancer models. Rigorous adherence to these protocols and careful data analysis will be crucial for obtaining reliable and reproducible results, ultimately contributing to a better understanding of the role of the CCL2/CCR2 axis in cancer and the development of novel immunotherapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Mouse Studies with PF-4136309]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b610031#pf-4136309-experimental-protocol-for-in-vivo-mouse-studies>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)